molecular formula C20H26N2O5 B5671610 2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No. B5671610
M. Wt: 374.4 g/mol
InChI Key: SBSFWZRUNTVWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, including compounds similar to the one , often involves complex reactions. For example, a study by Sirakanyan et al. (2015) demonstrated the reaction of 2-[(1-alkyl(aryl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases, leading to unexpected products via a Smiles-like rearrangement. This type of reaction showcases the intricate pathways that can be involved in the synthesis of such compounds, potentially applicable to the synthesis of the specified compound (Sirakanyan et al., 2015).

properties

IUPAC Name

2-(5,6-dimethoxy-1-oxoisoquinolin-2-yl)-N-methyl-N-(oxan-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-21(12-14-7-10-27-11-8-14)18(23)13-22-9-6-15-16(20(22)24)4-5-17(25-2)19(15)26-3/h4-6,9,14H,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSFWZRUNTVWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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